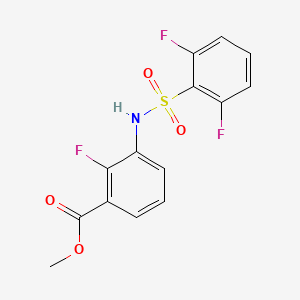

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCWKICERLCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139020 | |

| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195768-19-4 | |

| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a key intermediate in the preparation of pharmaceutical agents, notably the BRAF inhibitor Dabrafenib.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, mechanistic insights, and practical, field-proven protocols. The synthesis is presented as a multi-step process, beginning with the preparation of two crucial precursors: Methyl 3-amino-2-fluorobenzoate and 2,6-difluorobenzenesulfonyl chloride. Each synthetic step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and robust, self-validating methodologies. This guide aims to bridge the gap between theoretical knowledge and practical application, providing the necessary detail to ensure reproducible and high-purity synthesis of the target compound.

Introduction

This compound (CAS 1195768-19-4) is a sophisticated organic molecule whose structural complexity and strategic functionalization make it a valuable building block in medicinal chemistry.[2] Its primary significance lies in its role as a late-stage intermediate in the synthesis of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase used in the treatment of metastatic melanoma and other cancers.[3][4] The efficacy of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity and quality of its intermediates. Therefore, a robust and well-understood synthetic route to this compound is of paramount importance.

This guide will deconstruct the synthesis into three core stages:

-

Stage 1: Synthesis of Methyl 3-amino-2-fluorobenzoate.

-

Stage 2: Synthesis of 2,6-difluorobenzenesulfonyl chloride.

-

Stage 3: Coupling and Formation of the Final Product.

For each stage, we will delve into the reaction mechanisms, provide detailed experimental protocols, and discuss the rationale for the selection of reagents and conditions. Safety considerations for hazardous materials are also integrated throughout the guide.

Visualization of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for the target molecule.

Stage 1: Synthesis of Methyl 3-amino-2-fluorobenzoate

The initial stage of this synthesis involves the esterification of 3-amino-2-fluorobenzoic acid. This transformation is crucial for protecting the carboxylic acid functionality and ensuring the correct reactivity in the subsequent sulfonamide coupling reaction.

Mechanistic Insight: Fischer Esterification via an Acyl Chloride Intermediate

The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer esterification.[5] In this protocol, thionyl chloride (SOCl₂) serves a dual purpose: it acts as a dehydrating agent and converts the carboxylic acid into a highly reactive acyl chloride intermediate.[4][6]

The mechanism proceeds as follows:

-

The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of an acyl chlorosulfite intermediate and releasing a chloride ion and a proton.[4]

-

The chloride ion then attacks the carbonyl carbon of the acyl chlorosulfite, which is a much better leaving group than the hydroxyl group of the original carboxylic acid.

-

This nucleophilic acyl substitution results in the formation of the acyl chloride, with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.[6]

-

The in situ generated acyl chloride is then readily attacked by the alcohol (methanol), proceeding through a tetrahedral intermediate to form the final methyl ester and another equivalent of HCl.

Caption: Simplified mechanism of thionyl chloride-mediated esterification.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Amino-2-fluorobenzoic acid | 4389-93-1 | 155.13 | 25.0 g | 161 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 30.0 mL (49.2 g) | 413 |

| Methanol (MeOH) | 67-56-1 | 32.04 | 300 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | - |

| Saturated NaHCO₃ solution | - | - | 3 x 100 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool the mixture to 0 °C using an ice bath.[5]

-

Caution: Thionyl chloride is corrosive and reacts violently with water, liberating toxic HCl gas. This step must be performed in a well-ventilated fume hood.[6][7] Add thionyl chloride (30 mL, 413 mmol) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x 100 mL) to neutralize the remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-amino-2-fluorobenzoate as a pale-white solid (Expected yield: ~27.5 g, quantitative).[5]

Self-Validation: The product can be characterized by LC/MS. The expected [M+H]⁺ is 170.16.[5]

Stage 2: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

The second key intermediate is 2,6-difluorobenzenesulfonyl chloride. This reagent will provide the sulfonyl group for the final coupling reaction. A reliable method for its synthesis is through the directed ortho-lithiation of 1,3-difluorobenzene.

Mechanistic Insight: Directed ortho-Lithiation and Sulfonylation

This synthesis is a multi-step, one-pot procedure that leverages the principles of organometallic chemistry.

-

Ortho-Lithiation: 1,3-Difluorobenzene is treated with a strong base, n-butyllithium (n-BuLi), at low temperature (-78 °C). The fluorine atoms are moderate directing metalating groups (DMGs) that also activate the ortho position through inductive effects. The lithium from n-BuLi coordinates to one of the fluorine atoms, which directs the deprotonation to the C2 position, between the two fluorine atoms, to form 2,6-difluorophenyllithium.[8]

-

Sulfur Dioxide Insertion: The highly nucleophilic aryllithium intermediate readily attacks the electrophilic sulfur atom of sulfur dioxide (SO₂), forming a lithium 2,6-difluorobenzenesulfinate salt.[8]

-

Oxidative Chlorination: The sulfinate salt is then treated with an electrophilic chlorine source, N-chlorosuccinimide (NCS), to oxidatively convert it to the final 2,6-difluorobenzenesulfonyl chloride.[9][10] NCS provides a safer and more controlled source of electrophilic chlorine compared to chlorine gas.[3]

Caption: Simplified mechanism of 2,6-difluorobenzenesulfonyl chloride synthesis.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1,3-Difluorobenzene | 372-18-9 | 114.09 | 9.4 g | 82 |

| n-Butyllithium (in hexane) | 109-72-8 | 64.06 | 32.3 mL (2.5 M) | 81 |

| Sulfur dioxide (SO₂) | 7446-09-5 | 64.07 | 106 g | 1648 |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 12.10 g | 91 |

| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 120 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-difluorobenzene (9.4 g, 82 mmol) in anhydrous diethyl ether (120 mL).[8]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium in hexane (32.3 mL of a 2.5 M solution, 81 mmol) dropwise. Stir the reaction mixture at -78 °C for 3 hours.[8]

-

Caution: Sulfur dioxide is a toxic gas. This step should be performed in a well-ventilated fume hood. Flush sulfur dioxide gas (106 g, 1648 mmol) into the solution while maintaining a low temperature. Stir at -60 °C for 20 minutes, during which a white solid (the lithium sulfinate salt) will precipitate.[8]

-

Add N-chlorosuccinimide (12.10 g, 91 mmol) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The white solid should dissolve, resulting in a pale brown solution.[8]

-

Filter the reaction mixture and concentrate the filtrate in vacuo to give the crude 2,6-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification.

Stage 3: Synthesis of this compound

This final stage involves the formation of the sulfonamide bond through the coupling of the two previously synthesized intermediates.

Mechanistic Insight: Pyridine-Catalyzed Sulfonylation

The reaction between an amine and a sulfonyl chloride to form a sulfonamide is a classic example of nucleophilic acyl substitution on a sulfonyl group. The use of a base, such as pyridine, is crucial for the reaction to proceed efficiently.[11]

Pyridine plays a dual role:

-

Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by attacking the electrophilic sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the aniline derivative (Methyl 3-amino-2-fluorobenzoate) than the sulfonyl chloride itself.

-

Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl). Pyridine is a weak base that neutralizes the generated HCl, preventing the protonation of the amine nucleophile, which would render it unreactive.[12]

Caption: Simplified mechanism of pyridine-catalyzed sulfonylation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 | 169.15 | 5.19 g | 30.7 |

| 2,6-Difluorobenzenesulfonyl chloride (crude) | 60230-36-6 | 212.60 | From Stage 2 | ~81 (in excess) |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 50 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 100 mL + for wash | - |

| Water | 7732-18-5 | 18.02 | 40 mL | - |

| Petroleum ether | 8032-32-4 | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-amino-2-fluorobenzoate (5.19 g, 30.7 mmol) in anhydrous pyridine (50 mL) and cool the solution to ~15 °C.[8]

-

Add the crude 2,6-difluorobenzenesulfonyl chloride (from Stage 2) dropwise to the solution, maintaining the temperature below 25 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Add ethyl acetate (100 mL) to the reaction mixture, followed by 40 mL of cold water.

-

Heat the mixture to 55 °C with stirring until all solids dissolve.

-

Transfer the mixture to a separatory funnel, isolate the organic layer, and wash it again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]

Purification by Recrystallization

-

Add petroleum ether to the crude product and heat to reflux.[8]

-

Allow the solution to cool slowly to room temperature, and then further cool to 5 °C in an ice bath to induce crystallization.

-

Collect the solids by vacuum filtration and rinse with cold petroleum ether.

-

Dry the crystals to afford this compound as an orange solid (Reported yield: 6.91 g).[8]

Self-Validation: The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon).

-

Sulfur Dioxide: Toxic and corrosive gas. Use only in a well-ventilated fume hood.

-

2,6-Difluorobenzenesulfonyl Chloride: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled. Use in a well-ventilated area.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic transformations. By carefully controlling reaction conditions and understanding the underlying mechanisms, researchers can reliably produce this key pharmaceutical intermediate with high purity. The protocols outlined in this guide, which emphasize safety and reproducibility, provide a solid foundation for scientists in the field of drug development and organic synthesis. The successful synthesis and purification of this molecule are critical steps towards the production of life-saving medications like Dabrafenib.

References

-

The Indispensable Role of N-Chlorosuccinimide in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation - Organic Chemistry Portal. (URL: [Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (2011-12-03). (URL: [Link])

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

-

21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024-09-30). (URL: [Link])

- [Reference not directly cited in the final text]

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (URL: [Link])

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

Sources

- 1. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]

- 2. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

- 11. cbijournal.com [cbijournal.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate CAS 1195768-19-4

An In-Depth Technical Guide: Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

CAS Number: 1195768-19-4

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1195768-19-4), a sophisticated and critical intermediate in modern pharmaceutical synthesis. This document delves into the molecule's chemical properties, strategic importance in medicinal chemistry, and detailed synthesis protocols. We will explore the causality behind the synthetic choices, methods for analytical characterization, and its pivotal role as a precursor to potent targeted therapies, most notably the BRAF inhibitor Dabrafenib. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this key building block.

Introduction to a Strategically Designed Pharmaceutical Intermediate

This compound is not merely a chemical compound but a product of rational drug design, embodying key principles of medicinal chemistry. Its structure is meticulously crafted to serve as a robust starting point for the synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The fundamental properties of this intermediate are summarized below. These predicted values provide a baseline for handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 1195768-19-4 | [1][2] |

| Molecular Formula | C₁₄H₁₀F₃NO₄S | [2][3][4] |

| Molecular Weight | 345.30 g/mol | [2][4] |

| IUPAC Name | methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | [2][4] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 445.4 ± 55.0 °C | [1][3] |

| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [1][5] |

| Storage | Refrigerator, under inert atmosphere (Nitrogen or Argon) | [1] |

The Strategic Importance of Fluorine and Sulfonamide Moieties

The utility of this molecule is derived from two key structural features: the strategic placement of fluorine atoms and the presence of a sulfonamide linker.

-

Fluorine in Drug Design: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and form strong carbon-fluorine bonds that block metabolic pathways, thereby increasing the drug's half-life.[6][7] In this specific molecule, the three fluorine atoms contribute to its unique electronic profile, which is critical for its subsequent role in binding to a biological target.[6][8][9]

-

The Sulfonamide Functional Group: The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in medicinal chemistry, found in a vast array of drugs with antimicrobial, antiviral, and anticancer activities.[10][11][12] It is a rigid, crystalline-inducing functional group that acts as a stable linker and can participate in crucial hydrogen bonding interactions within a receptor's active site.[13][14]

Primary Application: A Crucial Building Block for BRAF Inhibitors

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Dabrafenib (and its mesylate salt).[5][15][16] Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutated protein kinase, a key driver in certain cancers, particularly metastatic melanoma.[1] The high purity and precise structure of this intermediate are paramount to the successful and efficient synthesis of the final API.[15]

Synthesis and Mechanistic Rationale

The synthesis of this intermediate is a multi-step process that relies on well-established, high-yielding chemical transformations. The strategy involves the formation of a key precursor followed by the creation of the critical sulfonamide bond.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical and efficient pathway for the synthesis, breaking the target molecule down into commercially available or easily synthesized starting materials. The key disconnection is at the sulfonamide S-N bond.

Protocol 1: Synthesis of Precursor - Methyl 3-amino-2-fluorobenzoate

The first critical step is the esterification of the carboxylic acid precursor. The use of thionyl chloride with methanol is a classic and highly effective method for this transformation.

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and the reactive species needed for esterification. This avoids the need for strong acid catalysts and drives the reaction to completion. Refluxing ensures the reaction proceeds at an optimal rate.[17]

Step-by-Step Protocol:

-

To a stirred solution of 3-amino-2-fluorobenzoic acid (1.0 eq) in methanol (approx. 12 mL per gram of acid), cool the mixture to 0 °C using an ice bath.[17]

-

Slowly add thionyl chloride (2.5 eq) dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.[17]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 12 hours.[17]

-

Monitor the reaction by TLC or LC/MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.[17]

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.[17]

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize HCl) and brine.[17]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-amino-2-fluorobenzoate as a solid.[17] The product is often of sufficient purity for the next step.

Protocol 2: Core Synthesis - Formation of the Sulfonamide Linkage

This is the key bond-forming reaction. The classic approach involves reacting an amine with a sulfonyl chloride in the presence of a non-nucleophilic base.[14][18]

Causality: The amino group of Methyl 3-amino-2-fluorobenzoate acts as a nucleophile, attacking the electrophilic sulfur atom of 2,6-difluorobenzenesulfonyl chloride. Pyridine is added as a base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[1][14]

Step-by-Step Protocol:

-

Charge a reactor with Methyl 3-amino-2-fluorobenzoate (1.0 eq) and dichloromethane (DCM).[1]

-

Stir the contents and cool the mixture to approximately 15 °C.[1]

-

Add pyridine (1.1-1.5 eq) to the mixture.

-

In a separate addition funnel, prepare a solution of 2,6-difluorobenzenesulfonyl chloride (1.0-1.1 eq) in DCM.

-

Add the sulfonyl chloride solution dropwise to the reactor, ensuring the internal temperature is maintained below 25 °C.[1]

-

Once the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir overnight.[1]

-

Monitor the reaction for completion using TLC or LC/MS.

-

Upon completion, perform a workup which may involve washing with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine washes.

-

The solvent can be switched to ethyl acetate by distillation to facilitate purification.[1]

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.[1]

Synthesis Workflow Visualization

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final compound, especially for its use as a pharmaceutical intermediate where purity often must exceed 98%.[15]

| Analysis Method | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on both rings, a singlet for the N-H proton (exchangeable with D₂O), and a singlet around 3.9 ppm for the methyl ester (-OCH₃) protons. |

| ¹⁹F NMR | Three distinct signals corresponding to the three fluorine atoms, exhibiting characteristic splitting patterns based on their coupling with adjacent protons and other fluorine atoms. |

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 346.03. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C=O stretching of the ester (~1720 cm⁻¹). |

| HPLC | A single major peak indicating high purity (typically >98%) under appropriate chromatographic conditions. |

Application in Drug Development: The Path to Dabrafenib

This intermediate is a linchpin in the synthesis of Dabrafenib, a therapy for cancers driven by a specific genetic mutation.

Mechanistic Insight: The BRAF V600E Target

The BRAF gene provides instructions for making a protein that is part of a signaling pathway known as the MAPK/ERK pathway. This pathway controls cell growth and proliferation. In many melanomas, a specific mutation known as V600E causes the BRAF protein to be constitutively active, leading to uncontrolled cell growth and cancer. Dabrafenib is designed to specifically inhibit this mutated BRAF V600E protein, thereby shutting down the aberrant signaling and halting tumor progression.

Safety, Handling, and Storage

Proper handling of this chemical is crucial for laboratory safety. The compound is classified with several hazards that require appropriate protective measures.

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich MSDS.

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Long-term Storage Conditions

For long-term stability and to prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[1] It should be kept in a refrigerator (2-8°C).[19]

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the field of oncology drug development. Its rational design, incorporating key pharmacophoric elements like fluorine and a sulfonamide group, makes it an ideal building block for the synthesis of targeted therapies like Dabrafenib. The synthetic routes to this compound are robust and scalable, and its proper characterization is critical for its ultimate use. This guide has provided the essential technical details and scientific context for researchers and developers working with this pivotal molecule, underscoring its continued relevance in the creation of life-saving medicines.

References

-

Pharmaffiliates. The Role of Fluorinated Benzoic Acids in Drug Discovery. Available from: [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150. Available from: [Link]

-

Advanced Journal of Chemistry B. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]

-

Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. Available from: [Link]

-

Al-Ghamdi, A. A., & Al-Omair, M. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 10(9), 205. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57989692, Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Available from: [Link]

-

Wikipedia. Sulfonamide. Available from: [Link]

-

Chemsrc. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | 1195768-19-4. Available from: [Link]

-

Bowser, J. R., et al. (2007). Preparation of sulfonamides from N-silylamines. Arkivoc, 2007(15), 159-165. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

Fustero, S., & Sanz-Cervera, J. F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry, 12, 1403681. Available from: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 14(3), 279-280. Available from: [Link]

-

Taha, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4735. Available from: [Link]

-

PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Available from: [Link]

-

Chemdad. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. Available from: [Link]

-

Pharmaffiliates. Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Available from: [Link]

Sources

- 1. 1195768-19-4 | CAS DataBase [m.chemicalbook.com]

- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]

- 4. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS#:1195768-19-4 | Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Sulfonamide - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 18. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Core Moiety

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, with CAS Number 1195768-19-4, is a highly functionalized aromatic compound that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] It serves as a critical intermediate in the synthesis of Dabrafenib, a potent and selective inhibitor of BRAF V600E-mutated kinases, which are pivotal drivers in the progression of various cancers, most notably melanoma.[1] The precise arrangement of its trifluorinated phenylsulfonamide and methyl benzoate moieties makes it an indispensable building block for constructing the complex molecular architecture of Dabrafenib.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its pivotal role in the development of targeted cancer therapeutics.

Physicochemical Properties: A Data-Driven Profile

The molecular structure and properties of this compound are fundamental to its reactivity and handling. A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 1195768-19-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1][2] |

| Molecular Weight | 345.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point (Predicted) | 445.4 ± 55.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage | Sealed in a dry environment at room temperature. For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) is recommended. | [5][6] |

Synthesis and Mechanistic Considerations: A Self-Validating Protocol

The synthesis of this compound is a critical step in the overall production of Dabrafenib. The most common and efficient method involves the sulfonylation of Methyl 3-amino-2-fluorobenzoate.

Experimental Protocol: Step-by-Step Synthesis

This protocol is a synthesized representation of methodologies found in the literature, designed to be self-validating through clear procedural steps and rationales.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reactor Charging and Initial Cooling: Charge a suitable reactor with Methyl 3-amino-2-fluorobenzoate and dichloromethane (DCM).[5] The use of DCM as a solvent is advantageous due to its inertness and ability to dissolve the reactants.

-

Stirring and Temperature Control: Begin stirring the mixture and cool the contents to approximately 15°C.[5] Precise temperature control is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

-

Addition of Pyridine: Add pyridine to the reaction mixture.[5] Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Addition of Sulfonyl Chloride: Adjust the reactor contents back to ~15°C. Slowly add 2,6-difluorobenzenesulfonyl chloride via an addition funnel, ensuring the temperature is maintained below 25°C.[5] This controlled addition is a critical safety and quality measure to prevent a runaway reaction.

-

Reaction Progression: After the complete addition of the sulfonyl chloride, allow the reactor contents to warm to 20-25°C and maintain this temperature overnight with continuous stirring to ensure the reaction goes to completion.[5]

-

Workup and Purification:

-

Add ethyl acetate to the reaction mixture.

-

Remove the dichloromethane by distillation.

-

Once the distillation is complete, dilute the mixture again with ethyl acetate (approximately 5 volumes) and then concentrate it.[5]

-

Further purification can be achieved through recrystallization or column chromatography to yield the final product.[7]

-

Mechanistic Insights: The Role of Pyridine in Catalysis

The formation of the sulfonamide bond is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is significantly facilitated by the presence of a base like pyridine.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for pyridine-mediated sulfonamide synthesis.

Pyridine acts as a nucleophilic catalyst, initially attacking the electrophilic sulfur atom of the 2,6-difluorobenzenesulfonyl chloride. This forms a highly reactive N-sulfonylpyridinium salt intermediate. The amino group of Methyl 3-amino-2-fluorobenzoate, a stronger nucleophile than the original amine, then attacks this activated intermediate, displacing pyridine and forming the desired sulfonamide product. The displaced pyridine is protonated by the released hydrogen, and the resulting pyridinium hydrochloride is removed during the workup. This catalytic cycle enhances the reaction rate and allows for milder reaction conditions.[8][9][10]

The Role in Dabrafenib Synthesis: A Gateway to a Potent Kinase Inhibitor

This compound is not an end product but a crucial stepping stone in the multi-step synthesis of Dabrafenib.[7][11] The subsequent synthetic steps involve the construction of the thiazole and pyrimidine rings, which are essential for the drug's biological activity. The structural integrity and purity of this intermediate are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.[1]

Pathway to Dabrafenib:

Caption: Role of the intermediate in the synthesis of Dabrafenib.

Safety and Handling: GHS Hazard Information

Appropriate safety precautions must be taken when handling this compound.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion: An Essential Component in Modern Oncology

This compound is a prime example of a key molecular intermediate whose properties and synthesis are of immense interest to the pharmaceutical and medicinal chemistry communities. Its well-defined physicochemical characteristics and the established, robust synthetic protocols underscore its importance. As a critical precursor to Dabrafenib, a life-extending medication for cancer patients, a thorough understanding of this compound is vital for ensuring the quality and accessibility of advanced cancer therapies. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively work with this pivotal molecule.

References

Sources

- 1. Best DABRAFENIB INTERMEDIATE 3 CAS No. 1195768-19-4 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]

- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS#:1195768-19-4 | Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 1195768-19-4 [m.chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Structural Elucidation of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Abstract

The unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development and manufacturing. This guide provides an in-depth, multi-technique framework for the complete structure elucidation of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, a key intermediate in the synthesis of targeted therapies.[1][2] We move beyond a simple recitation of methods to detail the underlying scientific rationale, causality behind experimental choices, and the synergistic interplay between mass spectrometry, infrared spectroscopy, advanced multinuclear NMR techniques, and X-ray crystallography. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, field-proven strategy for characterizing complex, fluorinated small molecules.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound featuring three distinct fluorine environments, a sulfonamide linkage, and a methyl ester. Its precise molecular structure is critical to the efficacy and safety of the final API.[1] Errors in connectivity, such as incorrect regioisomers arising from the synthesis, could lead to inactive compounds or molecules with off-target toxicities.

The elucidation strategy must therefore be designed not only to confirm the expected structure but also to rigorously exclude all other plausible isomers. Our approach is a systematic, evidence-based workflow that builds a complete structural picture piece by piece, with each technique providing orthogonal, self-validating data.

// Edges Sample -> {HRMS, FTIR, NMR} [label="Parallel Analysis"]; NMR -> NMR_1D [style=dashed]; NMR_1D -> NMR_2D [label="Builds Upon"]; {HRMS, FTIR, NMR_2D} -> Report [label="Synthesize Data"]; Sample -> XRAY [label="If Crystal Available"]; XRAY -> Report [label="Definitive Proof"]; } enddot Caption: Overall workflow for structure elucidation.

Synthetic Context: Anticipating Potential Isomers

A robust elucidation strategy begins with an understanding of the molecule's synthesis, as this informs the likely impurity profile. The target molecule is typically synthesized via the reaction of Methyl 3-amino-2-fluorobenzoate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base.[3]

The primary risk is the presence of regioisomers of Precursor 1 in the starting materials, which could lead to isomeric final products. Therefore, the analytical methods chosen must be capable of definitively confirming the 1, 2, 3 substitution pattern on the benzoate ring.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to confirm that the molecule has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀F₃NO₄S).[10][11] This technique immediately validates the presence of all expected atoms.

Self-Validating Protocol: ESI-Q-TOF HRMS

-

System Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure mass accuracy is within 2 ppm.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ng/mL) in an appropriate solvent (e.g., acetonitrile/water 50:50 with 0.1% formic acid for positive ion mode).

-

Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes, as sulfonamides can ionize in either.[12][13] Collect full scan data from m/z 100-600.

-

Data Analysis:

-

Identify the protonated molecule [M+H]⁺ in positive mode and/or the deprotonated molecule [M-H]⁻ in negative mode.

-

Calculate the molecular formula from the exact mass and compare it to the theoretical mass of C₁₄H₁₀F₃NO₄S. The mass error should be < 5 ppm.

-

Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the loss of the SO₂(C₆H₃F₂) group or the CO₂CH₃ group, which provides initial, low-resolution structural evidence.[12]

-

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₁₄H₁₀F₃NO₄S | Elemental Composition |

| Monoisotopic Mass | 345.0286 | Theoretical Mass |

| [M+H]⁺ (Positive ESI) | 346.0364 | Observed Parent Ion |

| [M-H]⁻ (Negative ESI) | 344.0208 | Observed Parent Ion |

Table 1: Expected HRMS Data for the Target Compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and effective method for confirming the presence of key functional groups predicted by the molecular formula. This serves as a quick verification that the primary chemical transformations in the synthesis have occurred.

Self-Validating Protocol: ATR FT-IR

-

Background Scan: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over 16-32 scans, at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3200 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Ester) | 1710 - 1730 | Stretching[14] |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |

| S=O (Sulfonyl) | 1330 - 1370 (asymmetric), 1150 - 1180 (symmetric) | Stretching[15][16] |

| C-F (Aryl Fluoride) | 1100 - 1400 | Stretching |

Table 2: Key FT-IR Absorption Frequencies.

Core Elucidation: Multinuclear & Multidimensional NMR Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. For a fluorinated compound like this, a multinuclear approach is not just beneficial, but essential.[17][18]

Self-Validating Protocol: General NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (as judged by the sharpness of the solvent peak).

-

Pulse Calibration: Calibrate the 90° pulse widths for all relevant nuclei (¹H, ¹³C, ¹⁹F) to ensure optimal signal intensity and accurate quantitative results in 2D experiments.

-

Acquisition: Run a standard suite of experiments as detailed below.

1D NMR: The Building Blocks (¹H, ¹³C, and ¹⁹F)

-

¹H NMR: This spectrum provides the initial map of the proton environments. We expect to see signals for the methyl ester protons (a singlet), the sulfonamide N-H proton (a broad singlet), and the aromatic protons on both rings. The key is to analyze the splitting patterns (multiplicities) caused by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

¹³C NMR: This spectrum confirms the number of unique carbon environments (14 are expected). The chemical shifts indicate the type of carbon (ester carbonyl, aromatic, methyl). Crucially, the signals for carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, providing immediate evidence of C-F bond locations.

-

¹⁹F NMR: This is a critical experiment. Due to the high sensitivity of the ¹⁹F nucleus and the lack of natural background signals, ¹⁹F NMR is an exceptionally clean and informative technique.[19][20][21] We expect three distinct signals, one for each unique fluorine atom. The chemical shifts and, more importantly, the coupling patterns between the fluorine atoms and nearby protons will provide powerful constraints on the structure.[22][23]

2D NMR: Assembling the Molecular Jigsaw

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[24][25]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[26] It will establish the connectivity of the protons on each of the aromatic rings, defining the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[27] It provides an unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[26][27] This experiment acts as the "glue," connecting the molecular fragments.

// This is a conceptual representation. In a real implementation, you'd need a background // image of the molecule and precise coordinates for the arrow start/end points. // The DOT language itself doesn't easily support overlaying on images. // The following is a logical representation of the correlations.

node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5, arrowsize=0.7];

mol_structure [label=<

// Logical nodes for labels label_ester [label="Ester Confirmation", pos="3.5,0.6!", fontcolor="#4285F4"]; label_benzoate [label="Benzoate Substitution", pos="-3.5,1.0!", fontcolor="#34A853"]; label_linkage [label="Sulfonamide Linkage", pos="0,-3.0!", fontcolor="#EA4335"];

// Drawing arrows conceptually // This part is illustrative as DOT cannot overlay on images directly. // You would typically do this in post-processing or with a more advanced tool. } enddot Caption: Key HMBC correlations for structural confirmation.

Key HMBC Correlations to Verify:

-

Ester Group Placement: A correlation between the methyl protons (-OCH₃) and the ester carbonyl carbon (C=O) confirms the methyl ester functionality.

-

Benzoate Substitution Pattern: A correlation from the proton at position 4 of the benzoate ring to the carbons at positions 2 and 6 will confirm the 1,2,3-substitution pattern.

-

Sulfonamide Linkage: A crucial correlation from the N-H proton to the carbon at position 3 of the benzoate ring and to the carbon at position 1 of the sulfonyl ring definitively connects the two aromatic systems across the sulfonamide bridge.

| Experiment | Information Gained | Key Question Answered |

| ¹H NMR | Proton environments, H-H & H-F couplings | What protons are present and what are their immediate neighbors? |

| ¹³C NMR | Carbon environments, C-F couplings | How many unique carbons are there and which are bonded to fluorine? |

| ¹⁹F NMR | Fluorine environments, F-F & F-H couplings | Are there three distinct fluorine atoms as expected? |

| COSY | H-H correlations through 2-3 bonds | Which protons are on the same aromatic ring? |

| HSQC | C-H correlations through 1 bond | Which proton is attached to which carbon? |

| HMBC | C-H correlations through 2-3 bonds | How are the rings, ester, and sulfonamide groups connected? |

Table 3: Summary of Information Provided by NMR Experiments.

The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of HRMS and NMR provides an exceptionally strong and usually sufficient case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[28] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule, leaving no doubt as to its connectivity and conformation in the solid state.[29][30][31]

Self-Validating Protocol: Crystal Growth and Data Collection

-

Crystal Growth (Screening): The primary challenge is often growing a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[31] This is an empirical process. A common starting point is slow evaporation of the solvent from a concentrated solution of the compound in various solvents (e.g., ethyl acetate, acetone, methanol, or mixtures with anti-solvents like hexane).

-

Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal with no visible cracks or defects. Mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved (often using direct methods for small molecules) to generate an initial electron density map.[31] An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final refined structure provides atomic coordinates, bond lengths, bond angles, and torsional angles.

Data Synthesis and Conclusion

References

-

Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]

-

Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195. Available at: [Link]

-

Gebbink, R. J. M. K., van Leeuwen, S. M., & van der Vliet, L. A. (2009). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Journal of Environmental Monitoring, 11(2), 349-357. Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(3), 854-862. Available at: [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available at: [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

-

Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]

-

Gebbink, R. J. M. K., van Leeuwen, S. M., & van der Vliet, L. A. (2009). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PubMed. Available at: [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Mabury, S. A. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto TSpace Repository. Available at: [Link]

-

An Overview of Fluorine NMR - ResearchGate. Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

-

2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

Structure determination using 19F NMR - ProQuest. Available at: [Link]

-

2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. Available at: [Link]

-

Al-Suhaimi, K. S., El-Sayed, R., & Al-Ghamdi, S. A. (2020). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. PubMed. Available at: [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

The optimized molecular structure of novel fluorinated sulfonamides... - ResearchGate. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

-

Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies - MDPI. Available at: [Link]

-

Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]

-

Absolute Configuration of Small Molecules by Co-Crystallization - PMC - NIH. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

-

The Infrared Spectra of Some Sulphonamides. Available at: [Link]

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]

-

Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. Available at: [Link]

-

HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

-

Small molecule crystallography - Excillum. Available at: [Link]

-

X-ray Crystallography - Creative BioMart. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

Resources – Crystallography Center - UT Dallas Research Labs. Available at: [Link]

-

The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

-

The studied novel fluorinated sulfonamides model. - ResearchGate. Available at: [Link]

-

Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate - PharmaCompass.com. Available at: [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. Available at: [Link]

-

Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]

- 3. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. 2,6-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. echemi.com [echemi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]

- 14. ripublication.com [ripublication.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 22. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 24. m.youtube.com [m.youtube.com]

- 25. emerypharma.com [emerypharma.com]

- 26. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 27. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 28. excillum.com [excillum.com]

- 29. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 31. X-ray crystallography - Wikipedia [en.wikipedia.org]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate and its derivatives. Lacking direct, extensive pharmacological data on this specific molecule, this document synthesizes information from its structural analogs and its known role as a key intermediate in the synthesis of the BRAF inhibitor, Dabrafenib. We will delve into three plausible molecular pathways: inhibition of the MAPK/ERK signaling cascade, modulation of carbonic anhydrase activity, and disruption of bacterial cell division through FtsZ inhibition. This guide aims to provide a robust framework for hypothesis-driven research and to inform the strategic design of future experimental investigations.

Introduction: The Chemical Context and Therapeutic Potential

This compound is a complex organic molecule characterized by a central fluorinated benzoic acid core, a sulfonamide linkage, and a difluorophenyl group. While primarily recognized as a crucial building block in the synthesis of Dabrafenib, a potent therapeutic agent for BRAF-mutated cancers, the inherent structural motifs of this compound suggest a broader potential for biological activity. The presence of a sulfonamide group, a well-established pharmacophore, and the specific fluorine substitution pattern hint at interactions with multiple biological targets. This guide will dissect these structural features to propose and detail its likely mechanisms of action.

The Primary Hypothesis: A Progenitor to a BRAF Inhibitor

The most significant lead in understanding the biological relevance of this compound is its role as a precursor to Dabrafenib. Dabrafenib is a highly selective, ATP-competitive inhibitor of the BRAF kinase, particularly the V600E mutant, which is a driver in many cancers, including melanoma.[1][2]

The MAPK/ERK Signaling Pathway: A Central Hub in Cellular Proliferation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[3][4] In normal physiology, this pathway is tightly controlled. However, in many cancers, mutations in key proteins like BRAF lead to its constitutive activation, driving uncontrolled cell division.[5]

Mechanism of Dabrafenib and the Implied Action of its Precursor

Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3][6] This blockade of the MAPK pathway leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[2][7]

Given that this compound is a direct synthetic precursor, it is plausible that it shares some structural similarities that could allow it to interact with components of the MAPK pathway. However, it is crucial to note that it may be a pharmacologically inactive prodrug that requires chemical modification to become the active inhibitor, Dabrafenib.

Diagram: The MAPK/ERK Signaling Pathway and the Role of BRAF Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Dabrafenib.

A Secondary Hypothesis: Carbonic Anhydrase Inhibition

The sulfonamide moiety (-SO2NH2) is a classic pharmacophore known to inhibit carbonic anhydrases (CAs).[8][9] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[9] These enzymes are involved in a wide range of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[8][10]

Structure-Activity Relationship of Sulfonamide Inhibitors

The inhibitory activity of sulfonamides against CAs is attributed to the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[11][12] The nature of the aromatic or heterocyclic group attached to the sulfonamide influences the binding affinity and selectivity for different CA isoforms.[11][13] The 2,6-difluorophenyl group in the topic compound could confer specific binding properties.

Therapeutic Implications of Carbonic Anhydrase Inhibition

Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, altitude sickness, and certain types of epilepsy.[8][9][10] More recently, specific CA isoforms, such as CA IX and CA XII, have been identified as targets in cancer therapy due to their role in tumor acidosis and proliferation.[14]

Table 1: Key Human Carbonic Anhydrase Isoforms and Their Functions

| Isoform | Location | Physiological Role | Therapeutic Relevance |

| CA I | Red blood cells, GI tract | CO2 transport, secretion | Diuretic (weak) |

| CA II | Multiple tissues | pH regulation, fluid secretion | Glaucoma, altitude sickness |

| CA IX | Tumor cells | pH regulation, cell adhesion | Anticancer target |

| CA XII | Tumor cells, kidney | pH regulation, ion transport | Anticancer target |

A Tertiary Hypothesis: FtsZ Inhibition and Antibacterial Activity

The presence of a 2,6-difluoro-substituted aromatic ring is a structural feature found in a class of antibacterial compounds that target the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[15] FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division.[16][17]

The Role of FtsZ in Bacterial Cytokinesis

FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal wall synthesis and cell division.[15][18] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death.[16][17]

Potential as a Novel Antibiotic Scaffold

The development of new antibiotics with novel mechanisms of action is a critical area of research. Targeting FtsZ is a promising strategy because it is highly conserved across a broad range of bacterial species and is absent in eukaryotes.[18][19] The structural features of this compound make it a candidate for investigation as a potential FtsZ inhibitor.

Diagram: Experimental Workflow for Validating Proposed Mechanisms

Caption: A proposed experimental workflow to investigate the three potential mechanisms of action.

Experimental Protocols for Mechanistic Validation

To ascertain the true mechanism of action, a series of targeted experiments are required. The following protocols provide a starting point for these investigations.

Protocol: In Vitro BRAF (V600E) Kinase Assay

-

Objective: To determine if the compound directly inhibits the kinase activity of mutant BRAF.

-

Materials: Recombinant human BRAF (V600E), MEK1 substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add BRAF (V600E) enzyme, MEK1 substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the IC50 value of the compound.

-

Protocol: Carbonic Anhydrase Inhibition Assay

-

Objective: To measure the inhibitory effect of the compound on various CA isoforms.

-

Materials: Purified human CA isoforms (I, II, IX, XII), p-nitrophenyl acetate (substrate), test compound, assay buffer, 96-well plates, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the CA enzyme and the test compound to the wells of a 96-well plate.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate by measuring the absorbance at 400 nm over time.

-

Determine the Ki values for each CA isoform.

-

Protocol: Bacterial Cell Filamentation Assay

-

Objective: To observe the effect of the compound on bacterial cell morphology as an indicator of FtsZ inhibition.

-

Materials: Bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus), growth medium, test compound, microscopy slides, fluorescence microscope.

-

Procedure:

-

Grow a liquid culture of the bacteria to the mid-logarithmic phase.

-

Add the test compound at various concentrations (e.g., at and above the MIC).

-

Incubate for a period equivalent to several cell division cycles.

-

Take aliquots of the culture and stain the cells with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

-

Observe the cells under a fluorescence microscope and document any changes in cell length and morphology compared to untreated controls.

-

Conclusion and Future Directions

This compound presents an intriguing case for further pharmacological investigation. While its role as a synthetic intermediate for Dabrafenib strongly suggests a potential interaction with the MAPK/ERK pathway, its structural features also point towards plausible off-target activities, namely the inhibition of carbonic anhydrases and the bacterial cell division protein FtsZ. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise molecular mechanism(s) of this compound and its derivatives. A thorough understanding of its biological activities could unlock new therapeutic applications, either as a standalone agent or as a scaffold for the development of novel, targeted therapies. Future research should focus on a systematic evaluation of these potential mechanisms, including comprehensive structure-activity relationship studies to optimize potency and selectivity for any identified targets.

References

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

-

Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

-

Dabrafenib | Drug Guide - MedSchool. (URL: [Link])

-

The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. (URL: [Link])

-

Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC. (URL: [Link])

-

What are CAs inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

-

Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])

-

Full article: Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. (URL: [Link])

-

What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (URL: [Link])

-

Carbonic anhydrase inhibitor - Wikipedia. (URL: [Link])

-

A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (URL: [Link])

-